molecular formula C17H18N4 B15213410 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile CAS No. 823796-26-5

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B15213410
CAS No.: 823796-26-5
M. Wt: 278.35 g/mol
InChI Key: DOAFTCDRHNWZQA-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that features a piperidine ring, a phenyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

823796-26-5

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H18N4/c1-13-7-5-6-10-21(13)17-15(11-18)12-19-16(20-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10H2,1H3

InChI Key

DOAFTCDRHNWZQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC=C2C#N)C3=CC=CC=C3

Origin of Product

United States

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